

physical and chemical properties of methyl cyclobutanecarboxylate

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Compound of Interest

Compound Name: **Cyclobutanecarboxylate**

Cat. No.: **B8599542**

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An In-Depth Technical Guide to the Core Physical and Chemical Properties of Methyl **Cyclobutanecarboxylate**

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclobutane Moiety

Methyl **cyclobutanecarboxylate** (CAS No. 765-85-5) is a pivotal chemical intermediate whose significance extends beyond its simple ester structure. The compound's true value lies in the four-membered cyclobutane ring, a strained carbocycle that imparts unique conformational and stereochemical properties to molecules. In the realm of medicinal chemistry and drug development, the incorporation of the cyclobutane scaffold is an increasingly utilized strategy to enhance metabolic stability, refine binding affinity, and explore novel chemical space. This guide, intended for the practicing scientist, provides a comprehensive overview of the essential physical and chemical properties of methyl **cyclobutanecarboxylate**, offering field-proven insights into its analysis, synthesis, and application.

Part 1: Core Physical and Spectroscopic Properties

A thorough understanding of a compound's physical characteristics is fundamental to its application in a laboratory setting. Methyl **cyclobutanecarboxylate** is a colorless to nearly colorless liquid with properties that make it suitable for a variety of organic transformations.

Physicochemical Data Summary

The key quantitative physical properties of methyl **cyclobutanecarboxylate** are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	765-85-5	
Molecular Formula	C ₆ H ₁₀ O ₂	
Molecular Weight	114.14 g/mol	
Appearance	Colorless to Almost Colorless Liquid	
Boiling Point	135 - 138.7 °C	
Density	~0.99 g/mL at 20°C	
Refractive Index (n ²⁰ /D)	~1.43	
Flash Point	30.1 °C	
Purity (typical)	≥98.0% (by GC)	

Spectroscopic Signature

The structural features of methyl **cyclobutanecarboxylate** give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) around 3.6-3.7 ppm. The protons on the cyclobutane ring will present as a series of complex multiplets in the upfield region (typically 1.8-3.2 ppm) due to complex spin-spin coupling. The methine proton (CH-C=O) will be the most downfield of the ring protons.
 - ¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the ester at approximately 175 ppm. The methoxy carbon (O-CH₃) will appear

around 51 ppm. The carbons of the cyclobutane ring will resonate in the upfield region, with the methine carbon appearing around 35-45 ppm and the methylene carbons between 15-30 ppm.

- **Infrared (IR) Spectroscopy:** The IR spectrum is dominated by a strong, sharp absorption band around $1730\text{-}1740\text{ cm}^{-1}$, which is characteristic of the C=O (carbonyl) stretching vibration of the saturated ester group. Additional significant peaks include C-H stretching vibrations just below 3000 cm^{-1} and C-O stretching vibrations in the $1100\text{-}1300\text{ cm}^{-1}$ region.
- **Mass Spectrometry (MS):** Under electron ionization (EI), the molecular ion peak (M^+) at $m/z = 114$ is expected, though it may be of low intensity. Key fragmentation patterns for cyclobutane esters often involve ring cleavage. Common fragments include the loss of the methoxy group ($-\text{OCH}_3$) to give a peak at $m/z = 83$, and the loss of the carbomethoxy group ($-\text{COOCH}_3$) to yield a fragment at $m/z = 55$. Cleavage of the cyclobutane ring can also lead to characteristic fragments.

Part 2: Analytical Workflow

Accurate and reliable analysis is a prerequisite for any synthetic application. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for assessing the purity and identity of methyl **cyclobutancarboxylate**.

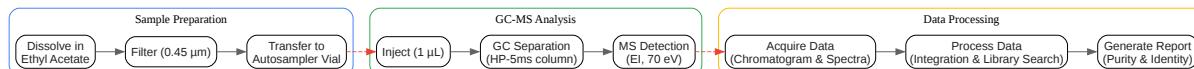
Experimental Protocol: GC-MS Analysis

This protocol provides a robust method for the routine analysis of methyl **cyclobutancarboxylate**, adaptable from standard procedures for similar analytes.

- **Sample Preparation:**
 - Dissolve a small aliquot (e.g., 1 μL) of methyl **cyclobutancarboxylate** in a volatile solvent like ethyl acetate or dichloromethane to a final concentration of approximately 100-1000 $\mu\text{g/mL}$.
 - If the sample contains particulates, filter it through a 0.45 μm syringe filter into a clean 2 mL autosampler vial.
- **Instrumentation & Conditions:**

- Gas Chromatograph:
 - Column: Use a standard non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Inlet: Set to 250 °C with a split ratio of 50:1.
 - Injection Volume: 1 µL.
 - Oven Program: Start at 70 °C, hold for 1 minute, then ramp at 15 °C/min to 250 °C and hold for 2 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.
- Data Analysis:
 - Identify the peak corresponding to methyl **cyclobutanecarboxylate** by its retention time.
 - Confirm identity by comparing the acquired mass spectrum with a reference library spectrum.
 - Determine purity by calculating the peak area percentage relative to all other detected peaks in the chromatogram.

Visualization: GC-MS Analytical Workflow



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Caption: Workflow for GC-MS analysis.

Part 3: Chemical Reactivity and Synthetic Utility

The chemical behavior of methyl **cyclobutanecarboxylate** is dictated by two primary features: the electrophilic ester carbonyl and the strained four-membered ring.

Reactivity of the Ester Group

Like other simple esters, the carbonyl group is susceptible to nucleophilic acyl substitution. A key reaction is hydrolysis, which can be catalyzed by either acid or base.

- **Base-Catalyzed Hydrolysis (Saponification):** This proceeds via the irreversible BAC2 mechanism. A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group to form cyclobutanecarboxylic acid (as the carboxylate salt). This reaction is typically faster and more common for preparative hydrolysis than the acid-catalyzed alternative.
- **Acid-Catalyzed Hydrolysis:** This is an equilibrium process following the AAC2 mechanism. The reaction is initiated by protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. To drive the reaction to completion, a large excess of water is required.

Visualization: Base-Catalyzed Hydrolysis (BAC2) Mechanism

Caption: Mechanism of base-catalyzed ester hydrolysis.

Influence of the Cyclobutane Ring

The cyclobutane ring possesses significant angle and torsional strain (approx. 26 kcal/mol). While the ring itself is generally stable under standard ester reaction conditions, its electronic properties can influence the reactivity of the adjacent carbonyl group. The sp-hybridization character of the ring carbons can affect the electrophilicity of the carbonyl carbon, subtly modulating its reactivity compared to acyclic analogues. This strained ring is a valuable synthon, as it can participate in various ring-opening or rearrangement reactions under more forcing conditions, providing access to more complex molecular architectures.

Part 4: Synthesis

Methyl **cyclobutanecarboxylate** is typically prepared via standard esterification methods from its parent carboxylic acid.

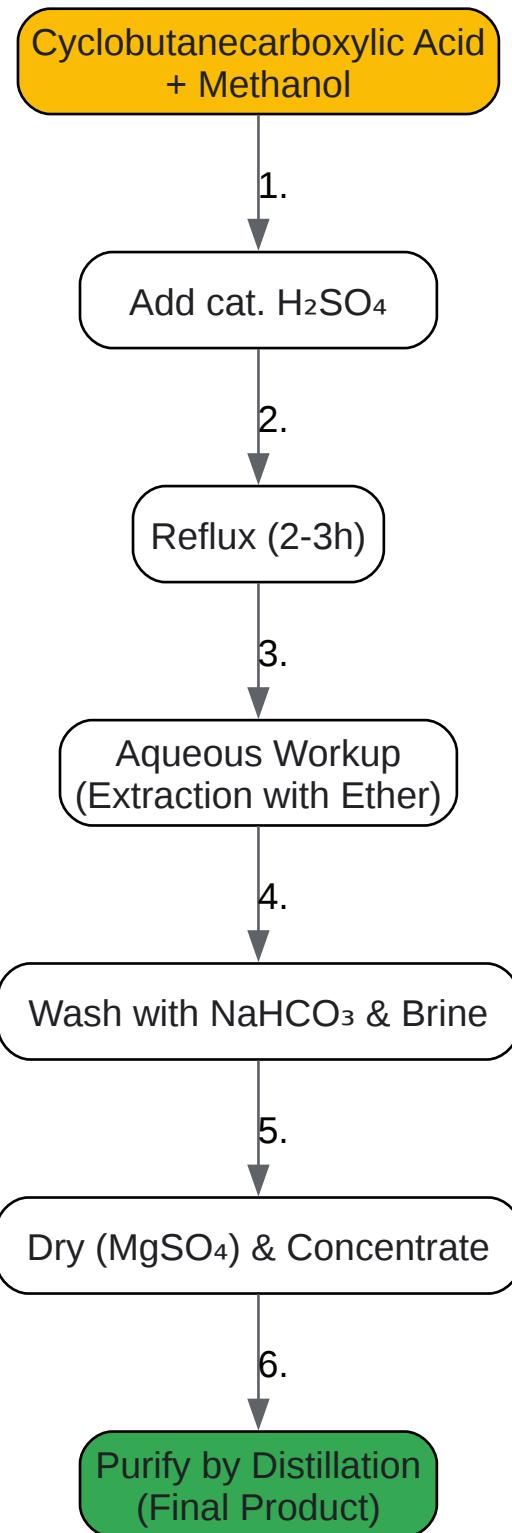
Experimental Protocol: Fischer Esterification

The Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.

- Reaction Setup:
 - To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclobutanecarboxylic acid (0.1 mol, 10.0 g).
 - Add an excess of methanol (0.5 mol, 20 mL).
 - Under a fume hood, carefully add concentrated sulfuric acid (0.5 mL) dropwise while stirring.
- Reflux:
 - Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.
 - Maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or GC-MS.

- Workup and Isolation:
 - Allow the mixture to cool to room temperature.
 - Carefully pour the reaction mixture into a separatory funnel containing 50 mL of ice-cold water.
 - Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
 - Combine the organic extracts and wash sequentially with 5% aqueous sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst and remove unreacted carboxylic acid, followed by a wash with saturated aqueous sodium chloride (brine, 1 x 30 mL).
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
- Purification:
 - The crude ester can be purified by fractional distillation under atmospheric pressure to yield pure methyl **cyclobutanecarboxylate**.

Visualization: Synthetic Workflow

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- To cite this document: BenchChem. [physical and chemical properties of methyl cyclobutanecarboxylate]. BenchChem, [2026]. [Online PDF]. Available at:

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